An In-depth Technical Guide on the Core Properties of 3-Amino-3-(4-chlorophenyl)propan-1-ol
An In-depth Technical Guide on the Core Properties of 3-Amino-3-(4-chlorophenyl)propan-1-ol
Introduction
3-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a significant building block in organic synthesis.[1] Its structure, featuring a 4-chlorophenyl group, an amino group, and a hydroxyl group, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1][2] Notably, its (S)-enantiomer is a known intermediate for capasitinib, a compound investigated for its potential as an anti-tumor drug.[3] This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, and safety information, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
The properties of 3-Amino-3-(4-chlorophenyl)propan-1-ol have been compiled from various sources. The data presented below pertains primarily to the (S)-enantiomer, which is more extensively documented.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | [4][5] |
| Synonyms | (S)-3-Amino-3-(4-chlorophenyl)-1-propanol, (S)-3-(4-chlorophenyl)-beta-alaninol | [4][6][7] |
| CAS Number | 886061-26-3 ((S)-enantiomer), 68208-26-4 (racemate) | [4][5][8] |
| Molecular Formula | C₉H₁₂ClNO | [5][8] |
| Molecular Weight | 185.65 g/mol | [5][8] |
| Appearance | White to yellow solid | [6][7] |
| Melting Point | 53-56 °C | [6][7] |
| Boiling Point | 327.9 °C at 760 mmHg | [6][7][9] |
| Density | 1.216 g/cm³ | [6][7][9] |
| Flash Point | 152.1 °C | [6][7][9] |
| pKa (Predicted) | 14.87 ± 0.10 | [6][7] |
| Solubility | Generally soluble in polar solvents like water.[5] | [5] |
Experimental Protocols & Methodologies
Synthesis Pathways
The synthesis of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol can be accomplished through both chemical and biological methods.
1. Chemical Synthesis: A common approach involves the reduction of a ketone precursor. For instance, 3-Amino-3-(4-chlorophenyl)-1-propanone can be reduced using a suitable agent like sodium borohydride or lithium aluminum hydride in an inert solvent such as ethanol or tetrahydrofuran.[1] Another documented chemical route starts from chloroacetonitrile and methanol, introducing HCl gas to form an iminochloroethyl alkyl ether hydrochloride intermediate, which is then reacted with amino urea hydrochloride.[3] Alternatively, (S)-3-amino-3-(4-chlorophenyl)-propionic acid can serve as a precursor for catalytic reduction to yield the final product.[3]
Caption: Chemical synthesis pathways for 3-Amino-3-(4-chlorophenyl)propan-1-ol.
2. Biosynthesis: A biosynthetic route utilizes enzymes for stereoselective synthesis.[3] This method employs 1-(4-chlorophenyl)-3-hydroxyacetone as the substrate and a transaminase as the catalyst. The transamination reaction selectively produces the (S)-enantiomer of 3-amino-3-(4-chlorophenyl)propan-1-ol.[3]
Caption: Biosynthetic pathway using a transaminase catalyst.
Analytical Characterization
While specific protocols are proprietary to manufacturers, standard analytical techniques are used to confirm the identity and purity of the compound. A general workflow is outlined below.
Caption: General workflow for analytical characterization.
Biological Activity and Applications
3-Amino-3-(4-chlorophenyl)propan-1-ol is primarily recognized for its role as a chemical intermediate.[2] The amino and hydroxyl functional groups allow it to form hydrogen bonds and electrostatic interactions with molecular targets, while the chlorophenyl group can influence binding affinity and specificity.[1] It has been noted to modulate enzymatic activities associated with inflammation, suggesting potential for reduced inflammatory responses.[5] Its most prominent application is in the synthesis of pharmaceutical compounds, including the anti-cancer agent intermediate, capasitinib.[3]
Safety and Handling Information
Based on available safety data sheets, 3-Amino-3-(4-chlorophenyl)propan-1-ol and its hydrochloride salt are classified with several hazards. Users must exercise caution and adhere to strict laboratory safety protocols.
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GHS Hazard Statements:
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Precautionary Measures:
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Prevention: Obtain special instructions before use.[12] Avoid breathing dust, fumes, or vapors.[13] Wash skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10] Use only in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[10]
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Response:
-
IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]
-
IF ON SKIN: Wash with plenty of water. If irritation occurs, get medical help.[13] For severe exposure (burns), remove contaminated clothing immediately and rinse skin with water.[10]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10]
-
-
Storage: Store locked up in a well-ventilated place.[10][13] Keep container tightly closed.[13] Recommended storage is often in a refrigerator at 2-8°C.[14]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]
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References
- 1. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [chemicalbook.com]
- 4. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol (EVT-363378) | 886061-26-3 [evitachem.com]
- 6. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 [homesunshinepharma.com]
- 7. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol - Safety Data Sheet [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. download.basf.com [download.basf.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]




